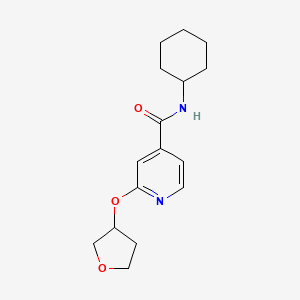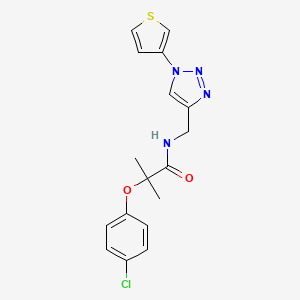
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-((2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H29N5O5S and its molecular weight is 511.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions . Inhibition of these enzymes can increase acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site of the enzyme . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is responsible for transmitting signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting the enzymes that break down acetylcholine, the compound increases the levels of this neurotransmitter, enhancing cholinergic transmission .
Pharmacokinetics
These studies suggest that such compounds exhibit acceptable pharmacokinetic profiles, with good absorption and distribution, metabolism in the liver, and renal excretion . .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE . This can lead to improved cognitive functions, as acetylcholine is a crucial neurotransmitter for cognition . Therefore, this compound could potentially be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s, which are characterized by a decrease in cholinergic transmission .
Propriétés
Numéro CAS |
1114647-18-5 |
|---|---|
Formule moléculaire |
C25H29N5O5S |
Poids moléculaire |
511.6 |
Nom IUPAC |
methyl 3-[2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H29N5O5S/c1-34-19-6-4-18(5-7-19)29-13-11-28(12-14-29)10-9-26-22(31)16-30-23(32)20-8-3-17(24(33)35-2)15-21(20)27-25(30)36/h3-8,15H,9-14,16H2,1-2H3,(H,26,31)(H,27,36) |
Clé InChI |
SOQGPXACCJHBLH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


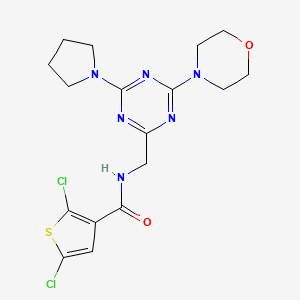
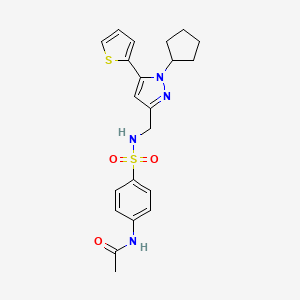
![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2910941.png)
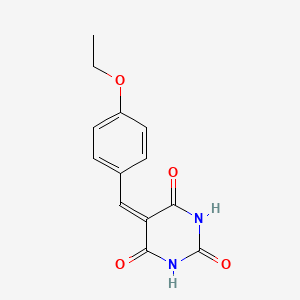
![dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)
![2-[(5-{4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2910948.png)
![3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2910949.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2910954.png)
![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2910955.png)
![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B2910958.png)
